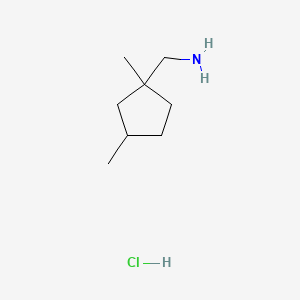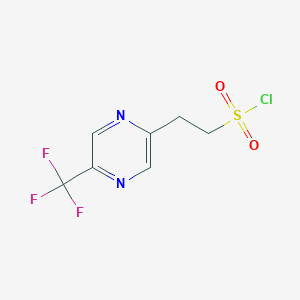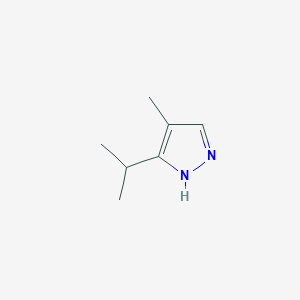
2-(5,5-Dimethyloxolan-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,5-Dimethyloxolan-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H16O2. It is a derivative of oxolane, a five-membered ring containing one oxygen atom. This compound is characterized by the presence of a hydroxyl group (-OH) attached to an ethan-1-ol chain, which is further connected to a dimethyloxolane ring. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Dimethyloxolan-2-yl)ethan-1-ol typically involves the reaction of 2,2-dimethyl-1,3-propanediol with ethylene oxide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxolane ring. The reaction conditions, such as temperature, pressure, and the choice of catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors equipped with advanced control systems to ensure optimal reaction conditions. The process may involve continuous or batch processing, depending on the desired production scale. Purification steps, such as distillation or crystallization, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5,5-Dimethyloxolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-(5,5-Dimethyloxolan-2-yl)ethanal.
Reduction: Formation of 2-(5,5-Dimethyloxolan-2-yl)ethane.
Substitution: Formation of 2-(5,5-Dimethyloxolan-2-yl)ethyl halides or amines.
Applications De Recherche Scientifique
2-(5,5-Dimethyloxolan-2-yl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(5,5-Dimethyloxolan-2-yl)ethan-1-ol depends on its specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding, nucleophilic substitution, and other interactions. In biological systems, the compound may interact with enzymes, receptors, or other molecular targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Oxolan-3-yl)ethan-1-ol: Similar structure but lacks the dimethyl substitution on the oxolane ring.
2-(1,3-Dioxolan-2-yl)ethan-1-ol: Contains a dioxolane ring instead of an oxolane ring.
2-(5,5-Dimethyloxolan-3-yl)ethan-1-ol: Similar structure but with a different position of the hydroxyl group.
Uniqueness
2-(5,5-Dimethyloxolan-2-yl)ethan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the dimethyl-substituted oxolane ring enhances its stability and reactivity, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C8H16O2 |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
2-(5,5-dimethyloxolan-2-yl)ethanol |
InChI |
InChI=1S/C8H16O2/c1-8(2)5-3-7(10-8)4-6-9/h7,9H,3-6H2,1-2H3 |
Clé InChI |
RTCOOAFFLFSWTK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(O1)CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Azaspiro[2.6]nonane](/img/structure/B13460242.png)




![{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride](/img/structure/B13460328.png)
![4-[2-(Dimethylamino)propyl]aniline](/img/structure/B13460331.png)

![Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate](/img/structure/B13460271.png)

![N-[(3-chlorophenyl)methyl]-4-fluoro-3-nitrobenzamide](/img/structure/B13460289.png)


